molecular formula C₁₈H₂₃NO₃ B1145284 1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester CAS No. 849630-60-0

1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester

Número de catálogo: B1145284
Número CAS: 849630-60-0
Peso molecular: 301.38
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Análisis De Reacciones Químicas

1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Anti-inflammatory and Analgesic Properties

Research indicates that 1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester exhibits potential anti-inflammatory and analgesic effects. These properties are attributed to its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) like Etodolac. The compound serves as an intermediate in the synthesis of 8-Methyl Etodolac, an impurity of Etodolac that has established analgesic properties.

Neuropharmacology

The indole structure of this compound suggests possible interactions with neurotransmitter systems, indicating potential applications in neuropharmacology. Preliminary studies suggest it may influence serotonin pathways, which could lead to new treatments for mood disorders or neurodegenerative diseases.

A study focused on synthesizing this compound highlighted its role as a precursor for developing new anti-inflammatory agents. The synthesized compound demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets for NSAIDs.

Case Study 2: Neuropharmacological Assessment

In another investigation, researchers evaluated the effects of this compound on serotonin receptor activity. The results indicated that modifications to the ethyl ester group could enhance binding affinity to serotonin receptors, suggesting potential applications in treating anxiety and depression.

Mecanismo De Acción

The mechanism of action of 1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and molecular targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar compounds include other indole derivatives such as:

Actividad Biológica

1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester is a complex organic compound notable for its potential biological activity. This compound, with the molecular formula C18H23NO3C_{18}H_{23}NO_3 and a molecular weight of approximately 301.38 g/mol, is primarily studied as an intermediate in the synthesis of 8-Methyl Etodolac, a non-steroidal anti-inflammatory drug (NSAID) used for pain management and inflammation control. The unique structural features of this compound suggest various pharmacological properties that warrant detailed exploration.

Structural Characteristics

The structure of this compound includes a pyranoindole framework characterized by:

  • Pyran Ring : Contributes to the compound's stability and reactivity.
  • Indole Moiety : Suggests potential interactions with neurotransmitter systems, indicating neuropharmacological applications.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC18H23NO3C_{18}H_{23}NO_3
Molecular Weight301.38 g/mol
Key Structural MotifsPyran ring fused with tetrahydroindole

Anti-inflammatory and Analgesic Effects

Preliminary studies indicate that this compound exhibits significant anti-inflammatory and analgesic properties. These effects are likely due to its structural similarity to known NSAIDs like Etodolac.

Case Study: Analgesic Activity

In pharmacological tests comparing the efficacy of Etodolac and aspirin in pain relief:

  • Etodolac demonstrated an ED50 of 154 mg/kg (oral), while aspirin showed an ED50 of 54 mg/kg . This suggests that derivatives like this compound could have comparable or enhanced analgesic effects.

Neuropharmacological Potential

The indole structure of the compound may allow it to interact with various neurotransmitter systems, potentially leading to applications in treating neurological disorders. Research into similar compounds indicates that modifications in the indole framework can significantly alter biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Fischer Indole Synthesis : Involves cyclization of hydrazines with ketones or aldehydes under acidic conditions.
  • Reduction Reactions : Utilizing hydride donors such as sodium borohydride to modify functional groups.
  • Electrophilic Substitution : Commonly performed due to the electron-rich nature of the indole nucleus.

Table 2: Synthesis Overview

MethodDescription
Fischer Indole SynthesisCyclization process using hydrazines
ReductionModifications using sodium borohydride
Electrophilic SubstitutionReactions facilitated by the indole's π-electron density

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound. These include:

Table 3: Related Compounds

Compound NameMolecular FormulaKey Features
8-Propyl EtodolacSimilar indole structure; known analgesic properties.
1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic Acid Methyl EsterShares pyranoindole framework; potential anti-inflammatory activity.

These compounds highlight the potential for developing new drugs based on modifications to the pyranoindole structure.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester?

  • Methodology : The compound is typically synthesized via acid-catalyzed cyclization or substitution reactions. For example, LiAlH4 in dry THF is used to reduce intermediates like 2-(1,8-diethyl-pyranoindolyl)acetic acid derivatives at 0°C, followed by quenching with Na2SO4 and purification via Celite filtration and solvent removal . Chain extension reactions involving BF3·OEt2 catalysis in dichloromethane with methoxy-substituted esters can yield derivatives with 25–82% efficiency, depending on substituents .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., <sup>1</sup>H and <sup>13</sup>C) is critical for verifying the pyranoindole backbone and substituent positions. Infrared (IR) spectroscopy identifies functional groups like ester carbonyls (C=O stretch at ~1700 cm<sup>-1</sup>). Mass spectrometry (MS) confirms molecular weight, with fragmentation patterns aligning with the tetracyclic structure .

Advanced Research Questions

Q. How do reaction mechanisms differ when modifying substituents on the pyranoindole core?

  • Methodology : Substituent effects are studied via kinetic experiments and computational modeling. For example, introducing trifluoromethyl groups at position 8 alters electron density, slowing nucleophilic substitution due to steric hindrance. This is validated by comparing reaction rates of intermediates like 3-(1-cyano-8-methyl-pyranoindolyl)propionic acid ethyl ester (48.5% yield) versus its trifluoromethyl analog (82% yield) under identical NaCN/DMF conditions .

Q. What analytical challenges arise in detecting impurities or isomers in this compound?

  • Methodology : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) resolves positional isomers like 8-methyl vs. 8-ethyl derivatives. Impurities such as 8-desethyl etodolac (41339-67-7) and 1-methyl analogs (109518-47-0) are quantified using reference standards and mass spectrometry . Contradictions in spectral data (e.g., unexpected <sup>1</sup>H NMR splitting) may indicate diastereomerism, requiring chiral chromatography for resolution .

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?

  • Methodology : Design of Experiments (DoE) approaches evaluate factors like solvent polarity (THF vs. DMF), catalyst loading (BF3·OEt2 at 9.5 mmol vs. 15 mmol), and temperature (room temp vs. 105–110°C). For instance, increasing NaCN stoichiometry in DMF from 1:1 to 1:2 improves substitution yields from 48.5% to 82% .

Q. What strategies are employed to correlate structural modifications with biological activity?

  • Methodology : Structure-Activity Relationship (SAR) studies involve synthesizing analogs (e.g., 8-isopropyl or 1-carboxymethyl derivatives) and testing anti-inflammatory activity in vitro (e.g., COX inhibition assays). For example, 8-methyl substitution enhances metabolic stability compared to unsubstituted analogs, as shown in etodolac derivatives .

Q. Data Contradiction Analysis

Q. How are contradictory spectral data resolved for structurally similar derivatives?

  • Methodology : When NMR signals overlap (e.g., ethyl vs. methyl groups at position 8), advanced techniques like 2D-COSY or HSQC clarify coupling patterns. Crystallographic data (single-crystal X-ray) definitively assign stereochemistry, as seen in (1S,4R)-4-benzyl derivatives .

Q. Why do some synthetic routes report inconsistent yields for the same intermediate?

  • Root Cause : Variations in solvent purity (anhydrous THF vs. technical grade) or residual moisture during LiAlH4 reductions can drastically alter yields. For example, traces of water in THF reduce LiAlH4 efficacy, leading to lower conversion rates for ethanol intermediates .

Propiedades

Número CAS

849630-60-0

Fórmula molecular

C₁₈H₂₃NO₃

Peso molecular

301.38

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.